
N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a tetrahydronaphthalen-1-amine core. It is primarily used in research and industrial applications.
Métodos De Preparación
The synthesis of N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves several steps. One common method includes the cyclopropanation of a suitable precursor followed by amination. The reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the cyclopropyl ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and applications.
Medicine: It may be investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: This compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other similar compounds, such as:
N-Cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine: This compound lacks the methyl group present in this compound, which can affect its chemical properties and reactivity.
N-Cyclopropyl-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine: This compound has a different substitution pattern, which can lead to variations in its biological activity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19N |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H19N/c1-10-6-9-14(15-11-7-8-11)13-5-3-2-4-12(10)13/h2-5,10-11,14-15H,6-9H2,1H3 |
Clave InChI |
FGOKONRYJGZONZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C2=CC=CC=C12)NC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13304053.png)
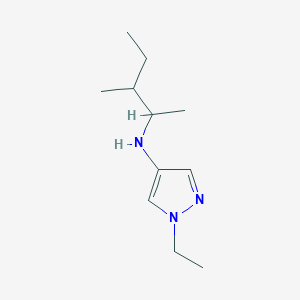

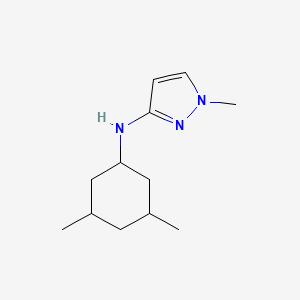
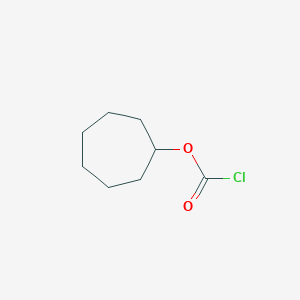

![2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one](/img/structure/B13304087.png)
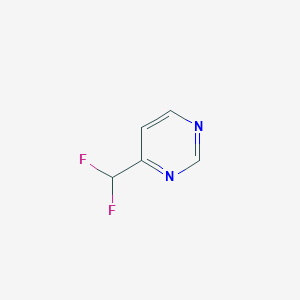
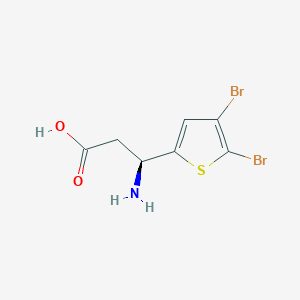
![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine](/img/structure/B13304121.png)

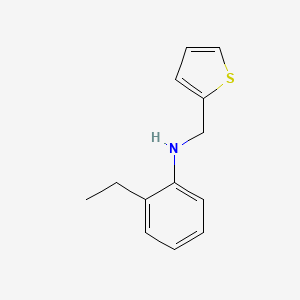
amine](/img/structure/B13304151.png)

